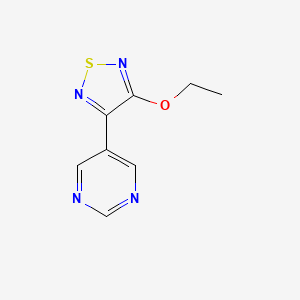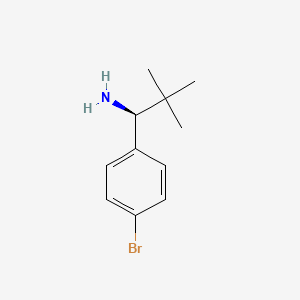
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a dimethylpropan-1-amine backbone. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method involves the Grignard reaction. The synthesis starts with the preparation of a Grignard reagent from 4-bromobenzyl chloride and magnesium in dry ether. This reagent is then reacted with 2,2-dimethylpropanal to form the desired amine after subsequent hydrolysis and purification steps.
-
Reductive Amination: : Another method involves the reductive amination of 4-bromoacetophenone with 2,2-dimethylpropan-1-amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles under strong oxidizing conditions.
-
Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding phenylamine. Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
-
Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Phenylamine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines. It can act as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism by which (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved include signal transduction and metabolic processes, where the compound can act as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-methylphenyl)-2,2-dimethylpropan-1-amine
Uniqueness
Compared to its analogs, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16BrN |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3/t10-/m1/s1 |
Clé InChI |
HVHDNWRPTXKTFJ-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N |
SMILES canonique |
CC(C)(C)C(C1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




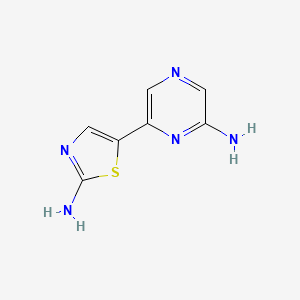
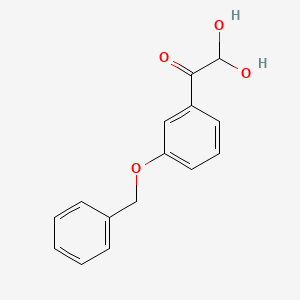
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
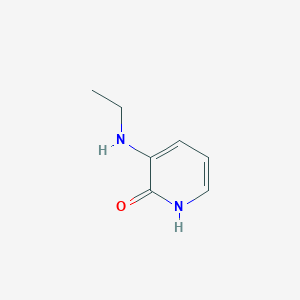
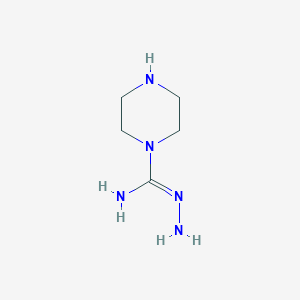
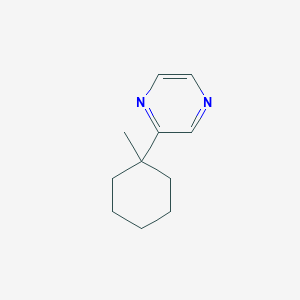

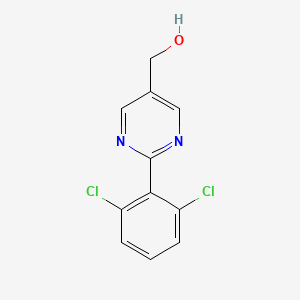

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)

